molecular formula C22H26N2O4S2 B2918481 N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4-(diethylsulfamoyl)benzamide CAS No. 2034472-53-0

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4-(diethylsulfamoyl)benzamide

Cat. No.: B2918481
CAS No.: 2034472-53-0
M. Wt: 446.58
InChI Key: YRVQOLSCQZDJKK-UHFFFAOYSA-N
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Description

N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-4-(diethylsulfamoyl)benzamide is a complex organic compound with a molecular formula of C20H21NO4S2 This compound features a benzothiophene moiety, a hydroxypropyl group, and a diethylsulfamoyl benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4-(diethylsulfamoyl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-4-(diethylsulfamoyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The benzothiophene core can be reduced to form a dihydrobenzothiophene derivative.

    Substitution: The benzamide structure can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketone or carboxylic acid derivatives.

    Reduction: Formation of dihydrobenzothiophene derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-4-(diethylsulfamoyl)benzamide has various applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4-(diethylsulfamoyl)benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-4-(diethylsulfamoyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diethylsulfamoyl group enhances its solubility and bioavailability, making it a promising candidate for drug development.

Properties

IUPAC Name

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4-(diethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4S2/c1-4-24(5-2)30(27,28)18-12-10-16(11-13-18)21(25)23-15-22(3,26)20-14-17-8-6-7-9-19(17)29-20/h6-14,26H,4-5,15H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVQOLSCQZDJKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(C)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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